molecular formula C12H14ClN5OS B11076224 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B11076224
M. Wt: 311.79 g/mol
InChI Key: SIDLSJWOOIOPKI-UHFFFAOYSA-N
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Description

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties . The presence of the triazole ring in its structure contributes to its biological activity and makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide typically involves the reaction of 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol in absolute ethanol in the presence of triethylamine as a catalyst . This reaction yields the desired compound in a good yield of 73%.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antibacterial and antifungal properties, making it useful in microbiological studies.

    Medicine: Its potential anticancer and antiviral activities are being explored for therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzymes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide is unique due to its specific substitution pattern on the triazole ring and the presence of the chloro and methyl groups on the phenyl ring. These structural features contribute to its distinct biological activities and make it a valuable compound for further research and development.

Properties

Molecular Formula

C12H14ClN5OS

Molecular Weight

311.79 g/mol

IUPAC Name

2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C12H14ClN5OS/c1-7-9(13)4-3-5-10(7)15-11(19)6-20-12-17-16-8(2)18(12)14/h3-5H,6,14H2,1-2H3,(H,15,19)

InChI Key

SIDLSJWOOIOPKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N)C

Origin of Product

United States

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